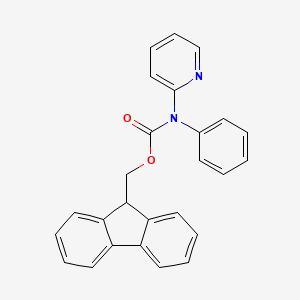
(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is a complex organic compound that features a unique structure combining fluorenyl, phenyl, and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of fluorenylmethanol with phenyl isocyanate to form the intermediate fluorenylmethyl phenylcarbamate. This intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Phe-OH
- Fmoc-Glu (OtBu)-OH
Uniqueness
(9H-Fluoren-9-yl)methyl phenyl(pyridin-2-yl)carbamate is unique due to its combination of fluorenyl, phenyl, and pyridinyl groups This structure provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds
Propriétés
Numéro CAS |
192635-63-5 |
|---|---|
Formule moléculaire |
C26H20N2O2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-phenyl-N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C26H20N2O2/c29-26(28(19-10-2-1-3-11-19)25-16-8-9-17-27-25)30-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-17,24H,18H2 |
Clé InChI |
WHWPCVMIAFHHTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


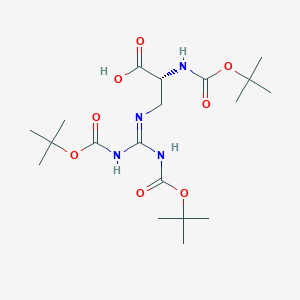

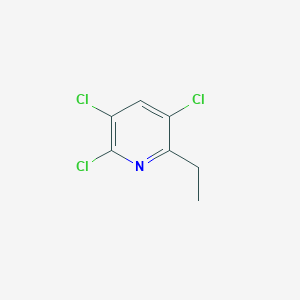
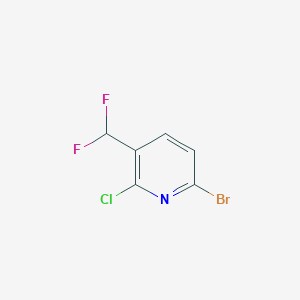
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)

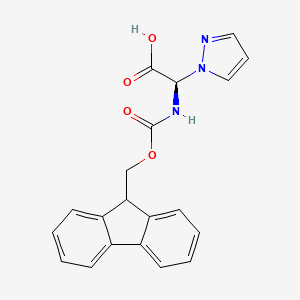
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
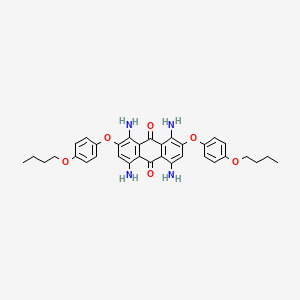
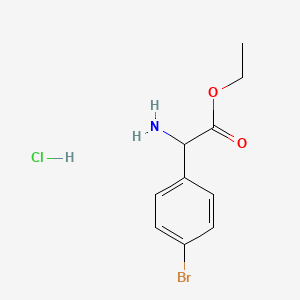


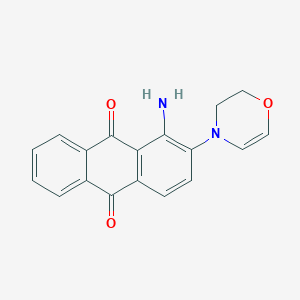
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
